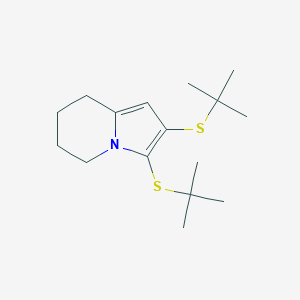
2,3-Bis(tert-butylsulfanyl)-5,6,7,8-tetrahydroindolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(tert-butylthio)-5,6,7,8-tetrahydroindolizine is an organic compound characterized by the presence of tert-butylthio groups attached to a tetrahydroindolizine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(tert-butylthio)-5,6,7,8-tetrahydroindolizine typically involves the reaction of a suitable indolizine precursor with tert-butylthiol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for 2,3-Bis(tert-butylthio)-5,6,7,8-tetrahydroindolizine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(tert-butylthio)-5,6,7,8-tetrahydroindolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The tert-butylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2,3-Bis(tert-butylthio)-5,6,7,8-tetrahydroindolizine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for studies in drug discovery and development.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,3-Bis(tert-butylthio)-5,6,7,8-tetrahydroindolizine involves its interaction with specific molecular targets and pathways. The tert-butylthio groups can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and the derivatives being studied.
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(tert-butylthio)-1,4-naphthoquinone: Similar in structure but with a naphthoquinone core.
2,3-Bis(tert-butylthio)-5,6,7,8-tetrahydroquinoline: Similar in structure but with a tetrahydroquinoline core.
Uniqueness
2,3-Bis(tert-butylthio)-5,6,7,8-tetrahydroindolizine is unique due to its tetrahydroindolizine core, which imparts distinct chemical and biological properties
Properties
CAS No. |
67036-42-4 |
|---|---|
Molecular Formula |
C16H27NS2 |
Molecular Weight |
297.5 g/mol |
IUPAC Name |
2,3-bis(tert-butylsulfanyl)-5,6,7,8-tetrahydroindolizine |
InChI |
InChI=1S/C16H27NS2/c1-15(2,3)18-13-11-12-9-7-8-10-17(12)14(13)19-16(4,5)6/h11H,7-10H2,1-6H3 |
InChI Key |
VHEQRLBQWLDLNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=C(N2CCCCC2=C1)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12908766.png)
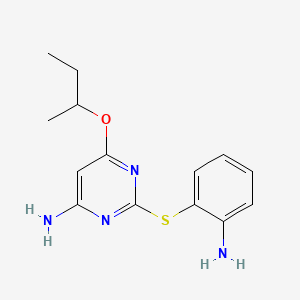

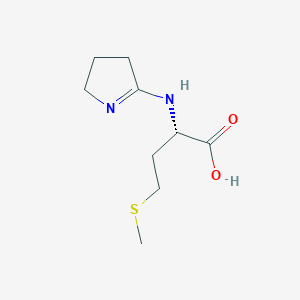
![3,4-Dimethyl-5-[5-methyl-2-(propan-2-yl)phenyl]-1,2-oxazole](/img/structure/B12908788.png)
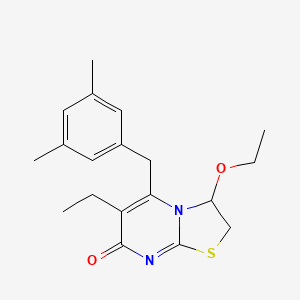
![5,7-Diphenylfuro[3,4-d]pyridazine](/img/structure/B12908791.png)
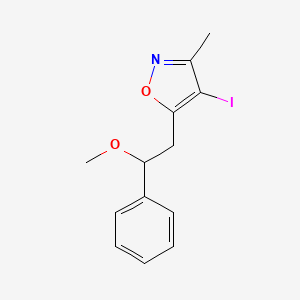

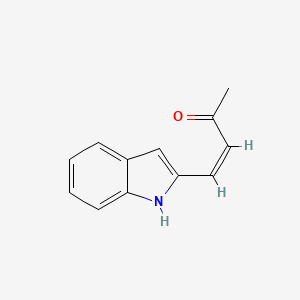
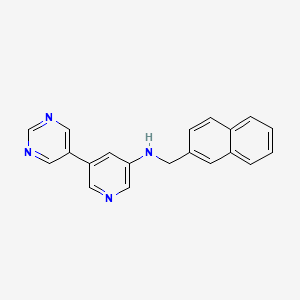

![3-(4-Methylphenyl)-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B12908831.png)
![4-(Diethoxymethyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12908832.png)
